Cas no 2103551-05-7 (methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate)
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate
- EN300-1755243
- 2103551-05-7
-
- Inchi: 1S/C9H12N2O3/c1-13-7-3-6(4-11-5-7)8(10)9(12)14-2/h3-5,8H,10H2,1-2H3
- InChI Key: WJFSJGODLRCMEK-UHFFFAOYSA-N
- SMILES: O(C)C(C(C1C=NC=C(C=1)OC)N)=O
Computed Properties
- Exact Mass: 196.08479225g/mol
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 74.4Ų
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755243-0.05g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1755243-0.1g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1755243-0.25g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1755243-0.5g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1755243-1.0g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1755243-2.5g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1755243-5.0g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1755243-10.0g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1755243-1g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1755243-5g |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate |
2103551-05-7 | 5g |
$3105.0 | 2023-09-20 |
methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate
Methyl 2-Amino-2-(5-Methoxypyridin-3-yl)acetate (CAS No. 2103551-05-7): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research
Methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate (CAS No. 2103551-05-7) is a versatile compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, also known as methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate, is a derivative of pyridine and methoxy groups, which contribute to its distinct properties and reactivity.
The molecular formula of methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate is C10H14N2O3, with a molecular weight of approximately 206.23 g/mol. The compound features a central pyridine ring substituted with a methoxy group at the 5-position, and an amino-acetate moiety attached to the same carbon atom. This structural arrangement imparts the compound with both basic and acidic functionalities, making it a valuable intermediate in synthetic chemistry.
In terms of physical properties, methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate is a white to off-white solid at room temperature. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
The synthesis of methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with methylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields the desired product with high purity and yield, making it an accessible target for large-scale production.
One of the key areas where methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate has shown promise is in the development of new pharmaceutical agents. Recent studies have demonstrated its potential as a lead compound for the design of drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted the use of this compound as a scaffold for the synthesis of potent inhibitors of protein kinases, which are implicated in several cancers and inflammatory disorders.
In another study, scientists explored the use of methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate as a precursor for the synthesis of novel antiviral agents. The compound was found to exhibit antiviral activity against several strains of influenza virus, suggesting its potential as a starting point for developing new antiviral therapies. These findings underscore the importance of this compound in drug discovery and development.
Beyond its pharmaceutical applications, methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate has also been investigated for its use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have used this compound to create polymers with enhanced mechanical strength and thermal stability, which have potential applications in electronics and aerospace industries.
The environmental impact of methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate has also been studied to ensure its safe use in various applications. Toxicological assessments have shown that the compound has low toxicity to aquatic organisms and does not pose significant environmental risks when used under controlled conditions. However, proper handling and disposal practices should always be followed to minimize any potential hazards.
In conclusion, methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate (CAS No. 2103551-05-7) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structure and properties make it an attractive candidate for drug discovery, materials science, and other advanced applications. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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